![molecular formula C7H6ClN3 B3330948 8-Chloro-3-methylimidazo[1,2-a]pyrazine CAS No. 76537-38-7](/img/structure/B3330948.png)

8-Chloro-3-methylimidazo[1,2-a]pyrazine

Overview

Description

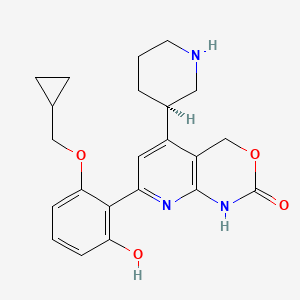

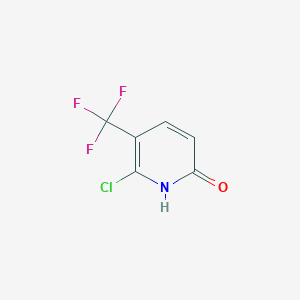

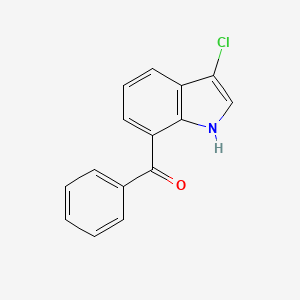

8-Chloro-3-methylimidazo[1,2-a]pyrazine is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been reported using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis

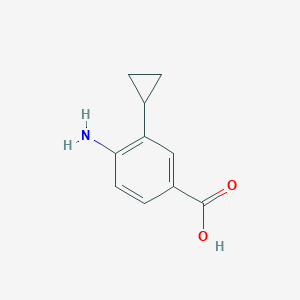

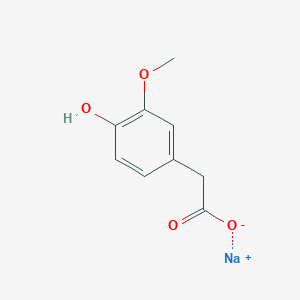

The molecular structure of this compound is represented by the Inchi Code: 1S/C7H6ClN3/c1-5-4-11-3-2-9-6(8)7(11)10-5/h2-4H,1H3 . The molecular weight of this compound is 167.6 .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines are diverse and include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical and Chemical Properties Analysis

This compound is a solid substance . The storage temperature is recommended to be in an inert atmosphere, between 2-8C .Scientific Research Applications

Industrial Process Development

8-Chloro-3-methylimidazo[1,2-a]pyrazine is a significant scaffold in drug development, accessible through the Groebke–Blackburn–Bienaymé cyclisation. Its industrial-scale production has been optimized for high yield and purity, demonstrating its utility in pharmaceuticals (Baenziger, Durantie, & Mathes, 2017).

Synthesis Techniques

The compound has been synthesized in water-mediated hydroamination and silver-catalyzed aminooxygenation processes. These methods highlight its versatility in chemical synthesis, producing various derivatives under different conditions (Mohan, Rao, & Adimurthy, 2013).

Chemical Reactions and Derivatives

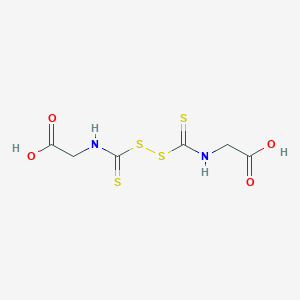

Research has focused on creating fused imidazolium and dihydropyrimidinium salts from methyl chlorothioimidate, isocyanide, and pyrinidine, leading to the preparation of 1-aminoimidazo derivatives. This illustrates the compound's role in forming complex heterocyclic structures (Marchand & Morel, 1993).

Antimicrobial Applications

Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives have been synthesized, with some showing promising antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents (Jyothi & Madhavi, 2019).

Heterocyclic Chemistry Studies

Studies in heterocyclic chemistry involving this compound have led to the synthesis of various derivatives with potential applications in materials science and drug development. These include investigations into the synthesis of pyrazolo and pyrido benzimidazole derivatives and their fluorescence properties (Rajadhyaksha & Rangnekar, 2007).

Bridged Biimidazoles Synthesis

Research on bridged biimidazoles via acylation-dimerization sequences has led to new tricyclic systems, including diimidazo[1,2-a:2′,1′-c]pyrazines, which could have implications in the development of novel organic compounds (Welzel et al., 2006).

3-Aminoimidazo Derivatives Synthesis

The compound is used in the synthesis of 3-aminoimidazo derivatives, demonstrating its utility in producing biologically active compounds. This includes the one-pot three-component synthesis of 3-aminoimidazo[1,2-a]pyridines and pyrazines, highlighting its adaptability in synthetic chemistry (Shaabani, Soleimani, & Maleki, 2007).

Anti-inflammatory Activity

Imidazo[1,2-a]pyrazine derivatives synthesized from 2-aminopyrazines have shown potential anti-inflammatory activity. This application in pharmacology suggests its utility in developing new anti-inflammatory drugs (Abignente et al., 1992).

Cardiac and Uterine-Relaxing Properties

Some imidazo[1,2-alpha]pyrazine derivatives exhibit in vitro uterine-relaxing and in vivo antibronchospastic activities, as well as positive chronotropic and inotropic properties on isolated atria. This underscores its potential in developing treatments for cardiac and respiratory conditions (Sablayrolles et al., 1984).

Extended π-Conjugated Systems

The compound has been used in synthesizing extended π-conjugated systems like bis-3-aminoimidazo derivatives. This has implications for developing materials with unique electronic and optical properties (Shaabani, Soleimani, Maleki, & Moghimirad, 2009).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P262), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and storing in a well-ventilated place (P402 + P404) .

Future Directions

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry and material science . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, future research could focus on exploring their potential in drug discovery, particularly for infectious diseases .

Properties

IUPAC Name |

8-chloro-3-methylimidazo[1,2-a]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-4-10-7-6(8)9-2-3-11(5)7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXPLMSZIRVGHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C=CN=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

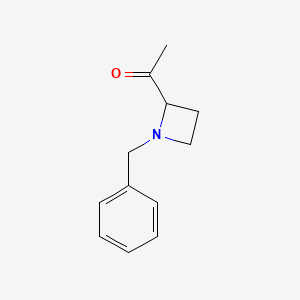

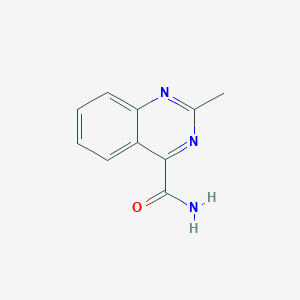

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.